2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that features a triazine ring, a sulfanyl group, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group on the triazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazine ring can produce different triazine derivatives .
Scientific Research Applications
2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The triazine ring and sulfanyl group are believed to play crucial roles in its biological activity by binding to enzymes or receptors, thereby modulating their function. The trifluoromethoxyphenyl group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide
- 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(methoxy)phenyl]acetamide
- 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(fluoromethoxy)phenyl]acetamide
Uniqueness
What sets 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide apart from similar compounds is the presence of the trifluoromethoxy group. This group can significantly influence the compound’s chemical properties, such as its lipophilicity, electronic characteristics, and metabolic stability. These unique features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N5O3S/c13-12(14,15)23-8-3-1-7(2-4-8)18-9(21)6-24-11-19-17-5-10(22)20(11)16/h1-5H,6,16H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNIQQMQTWYTDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=CC(=O)N2N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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